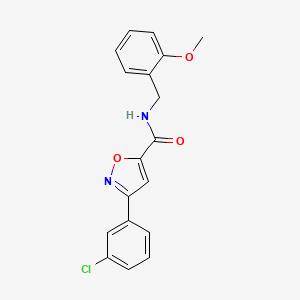
3-(3-Chlorophenyl)-N-(2-methoxyphenylmethyl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methoxyphenyl groups. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 2-methoxybenzylamine to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
- 2-(3-chlorophenyl)-3-(3-methoxyphenyl)acrylonitrile
- 2-methoxyphenyl isocyanate
- diethyl 4-(2-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the chlorophenyl, methoxyphenyl, and oxazole groups in 3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide contributes to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-8-3-2-5-13(16)11-20-18(22)17-10-15(21-24-17)12-6-4-7-14(19)9-12/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
YCMSNNZQUSSRTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















